molecular formula C22H15ClO3S B2938418 (4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone CAS No. 338423-83-9

(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone

Cat. No. B2938418
CAS RN: 338423-83-9
M. Wt: 394.87
InChI Key: OZTLQJDFFQOGRJ-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature and has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound also contains a phenylsulfinyl group and a 4-chlorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is subjected. Without specific information, it’s difficult to predict the exact reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anti-Allergic Activities

Benzofuran derivatives have been studied for their potential in treating allergic reactions. Novel compounds with a benzofuran nucleus have been designed and synthesized to test their in vivo anti-allergic activities .

Anti-Inflammatory and Analgesic Properties

These compounds are known for their anti-inflammatory and analgesic effects. The therapeutic potentials of benzofuran derivatives include treating inflammation and pain relief .

Antidepressant Effects

Some benzofuran derivatives have shown promise as antidepressants, offering potential new avenues for treating depression .

Anticancer Activities

Substituted benzofurans have demonstrated significant cell growth inhibitory effects on various types of cancer cells, indicating their potential as anticancer agents .

Anti-Tumor and Anti-HIV Activities

The diverse pharmaceutical activities of benzofuran derivatives also extend to anti-tumor and anti-HIV properties, highlighting their importance in developing treatments for these conditions .

Anti-Oxidant Properties

Benzofuran compounds possess anti-oxidant activities, which are crucial in protecting cells from oxidative stress and related diseases .

Each of these applications showcases the versatility and potential of benzofuran derivatives in scientific research and medicine. While the specific compound may not have been directly referenced in the available literature, the general activities of benzofuran derivatives provide insight into the possible research applications.

Design, synthesis, and anti-allergic activities of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives Natural source, bioactivity and synthesis of benzofuran derivatives Synthetic Routes and Biological Activities of Benzofuran and its Derivatives Natural source, bioactivity and synthesis of benzofuran derivatives - Development of promising compounds with target therapy potentials

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound would likely depend on its demonstrated properties and potential applications. Given the biological activity of many benzofuran compounds, it’s possible that this compound could be studied for potential uses in medicine or other fields .

properties

IUPAC Name

[3-(benzenesulfinylmethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO3S/c23-16-12-10-15(11-13-16)21(24)22-19(18-8-4-5-9-20(18)26-22)14-27(25)17-6-2-1-3-7-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTLQJDFFQOGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone

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